[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride
Overview
Description
[3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride: is a chemical compound with the molecular formula C12H19NO·HCl. It is a hydrochloride salt form of [3-(2,6-Dimethylphenoxy)propyl]methylamine, which is known for its applications in various fields of scientific research and industry. The compound is characterized by its phenoxy group attached to a propyl chain, which is further linked to a methylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride typically involves the reaction of 2,6-dimethylphenol with 3-chloropropylamine in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxy group displaces the chlorine atom. The resulting [3-(2,6-Dimethylphenoxy)propyl]methylamine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride can undergo oxidation reactions, where the amine group is oxidized to form corresponding oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso compounds or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: In chemistry, [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound is used in biological research to study its effects on cellular processes. It is often employed in studies involving enzyme inhibition and receptor binding.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in the development of drugs targeting specific receptors or enzymes.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
- [3-(2,6-Dimethylphenoxy)propyl]amine
- [3-(2,6-Dimethylphenoxy)propyl]ethylamine
- [3-(2,6-Dimethylphenoxy)propyl]dimethylamine
Uniqueness: Compared to its analogs, [3-(2,6-Dimethylphenoxy)propyl]methylamine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This gives it distinct physicochemical properties, such as solubility and stability, which can influence its reactivity and applications.
Properties
IUPAC Name |
3-(2,6-dimethylphenoxy)-N-methylpropan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-10-6-4-7-11(2)12(10)14-9-5-8-13-3;/h4,6-7,13H,5,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOOOTBSYKJXRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCCCNC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609409-05-3 | |
Record name | 1-Propanamine, 3-(2,6-dimethylphenoxy)-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609409-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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